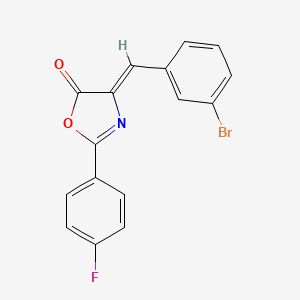
4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as BBFO, is a chemical compound with potential applications in scientific research. BBFO is a heterocyclic compound that contains an oxazole ring and a benzylidene group. The synthesis of BBFO involves the reaction of 3-bromobenzaldehyde, 4-fluoroaniline, and glycine in the presence of acetic acid as a catalyst. The resulting compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
作用機序
The mechanism of action of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cell growth and proliferation. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one inhibits the growth of cancer cells, and it has also been shown to have anti-inflammatory effects. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the production of prostaglandins, which are inflammatory mediators. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
実験室実験の利点と制限
One advantage of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is that it is relatively easy to synthesize, and it has been shown to be effective in inhibiting the growth of cancer cells in vitro. However, one limitation of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is that its mechanism of action is not fully understood, and further studies are needed to determine its potential as a cancer treatment. Additionally, 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one may have limitations in terms of its bioavailability and toxicity, and further studies are needed to determine its safety and efficacy in vivo.
将来の方向性
There are a number of potential future directions for research involving 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of research that has shown promise is in the development of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one-based cancer treatments. Further studies are needed to determine the efficacy and safety of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one in vivo, and to determine the optimal dosing and administration regimens. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one may also have potential applications in the treatment of other diseases, such as inflammation and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one and to identify potential targets for drug development.
合成法
The synthesis of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde and 4-fluoroaniline in the presence of acetic acid to form an intermediate compound. This intermediate compound is then reacted with glycine to form 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. The reaction is typically carried out under reflux conditions for several hours, and the resulting compound is purified through recrystallization.
科学的研究の応用
4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research. One area of research that has shown promise is in the field of cancer treatment. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its potential as a cancer treatment. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential as an anti-inflammatory agent, as well as its effects on the central nervous system.
特性
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-12-3-1-2-10(8-12)9-14-16(20)21-15(19-14)11-4-6-13(18)7-5-11/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOYYFLHNACMAA-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-benzodioxole-5-carbaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5745334.png)
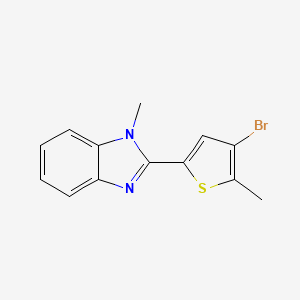
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5745345.png)
![3-[2-(2-chlorophenyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5745346.png)
![3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5745370.png)
![5-(3-hydroxyphenyl)-8,8-dimethyl-2-[(4-nitrobenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5745375.png)

![6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5745396.png)
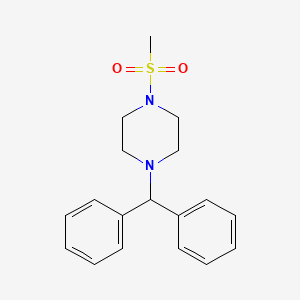
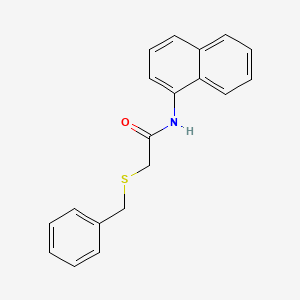

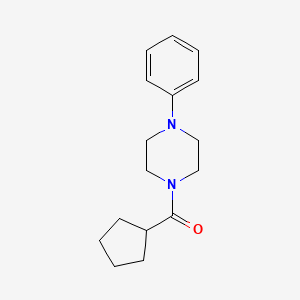
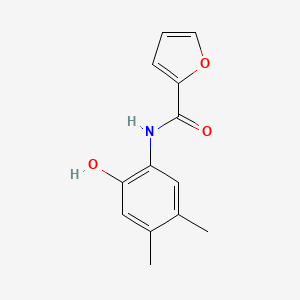
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5745430.png)